Anti-inflammatory agent 82

COX-2 selectivity enzyme inhibition NSAID safety

Researchers requiring COX-2 pathway dissection without COX-1 confounds face limited options when sulfa-allergy cross-reactivity or CYP2C9 interactions compromise study validity. Anti-inflammatory Agent 82 addresses this with a sulfonamide-free scaffold and 8.9× lower CYP2C9 clearance vs. celecoxib. • COX-2 IC50: 0.08 μM; SI >625 - enables COX-2-specific analysis at 1-5 mg/kg without prostaglandin depletion confounds. • ED50: 1.2 mg/kg (2.1× more potent than celecoxib) - reduces compound consumption >50% per assay, extending inventory lifetime. • 7-day ulcer index: 1.3 vs. indomethacin 8.7 - supports long-duration anti-arthritic studies without gastric distress.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B15216360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 82
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C
InChIInChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9+
InChIKeyKSTKBIKZMQMAMQ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory agent 82: Selective COX-2 Inhibitor


Anti-inflammatory agent 82 is a synthetic diarylheterocyclic compound belonging to the class of selective cyclooxygenase-2 (COX-2) inhibitors, structurally related to celecoxib and rofecoxib [1]. It exhibits an IC50 of 0.08 μM for COX-2 and >50 μM for COX-1, yielding a selectivity index (SI) >625 [1]. Basic physicochemical properties include a logP of 2.9 and a polar surface area of 68 Ų, consistent with oral bioavailability [2].

Anti-inflammatory agent 82: Distinct from Other COX-2 Inhibitors


Despite shared COX-2 inhibition, compounds like celecoxib, rofecoxib, and etoricoxib differ significantly in off-target kinase profiles, metabolic pathways (CYP2C9 vs. CYP3A4), and gastrointestinal (GI) tolerability [1]. Anti-inflammatory agent 82 demonstrates a unique sulfonamide-free scaffold that eliminates the risk of sulfa-allergy cross-reactivity and reduces CYP2C9-mediated clearance, factors that critically influence dosing and polypharmacy safety [2].

Anti-inflammatory agent 82: Evidence vs. NSAIDs and Coxibs


COX-2 Selectivity vs. Indomethacin and Diclofenac

In a direct head-to-head enzymatic assay, Anti-inflammatory agent 82 demonstrated COX-2 IC50 = 0.08 μM and COX-1 IC50 > 50 μM, yielding a selectivity index (SI) > 625. Under identical conditions, indomethacin showed COX-2 IC50 = 0.72 μM and COX-1 IC50 = 0.23 μM (SI = 0.32), while diclofenac exhibited COX-2 IC50 = 0.85 μM and COX-1 IC50 = 1.2 μM (SI = 0.71) [1]. The target compound's SI is >1950-fold higher than indomethacin and >880-fold higher than diclofenac [1].

COX-2 selectivity enzyme inhibition NSAID safety

In Vivo Anti-Inflammatory Efficacy: Carrageenan Edema

In a carrageenan-induced rat paw edema model (male Sprague-Dawley, n=8 per group), Anti-inflammatory agent 82 produced an ED50 of 1.2 mg/kg (oral administration). Under the same protocol, celecoxib had an ED50 of 2.5 mg/kg, and indomethacin had an ED50 of 3.8 mg/kg [1]. The target compound showed 2.1× greater potency than celecoxib and 3.2× greater potency than indomethacin in reducing edema volume at 3 hours post-carrageenan injection [1].

in vivo efficacy edema inhibition ED50

Reduced GI Ulceration vs. Non-Selective NSAIDs

In a 7-day repeated oral dose study in rats (10 mg/kg/day), Anti-inflammatory agent 82 produced a gastric ulcer index of 1.3 ± 0.4 (scale 0-10). In contrast, indomethacin at the same dose yielded an ulcer index of 8.7 ± 1.2 (p < 0.001), and diclofenac yielded 6.4 ± 0.9 (p < 0.001) [1]. The target compound showed no significant difference from vehicle control (ulcer index 0.8 ± 0.2, p > 0.05), whereas both comparators caused severe mucosal damage [1].

GI safety ulcer index COX-1 sparing

Half-Life Extension and Low CYP2C9 Clearance

In a rat pharmacokinetic study (2 mg/kg IV, 5 mg/kg oral), Anti-inflammatory agent 82 showed terminal half-life (t½) of 8.4 h and oral bioavailability of 78%. Under identical conditions, celecoxib showed t½ of 3.2 h and bioavailability of 54% [1]. Human liver microsome assays (pooled, n=3 donors) revealed that Anti-inflammatory agent 82 has a CYP2C9-dependent intrinsic clearance (CLint) of 2.1 μL/min/mg protein, whereas celecoxib has CLint of 18.7 μL/min/mg (8.9× faster) [1]. The target compound is not a substrate for CYP3A4 or CYP2D6, reducing drug-drug interaction potential [1].

pharmacokinetics metabolic stability CYP inhibition

Anti-inflammatory agent 82: Preclinical Application Scenarios


Chronic Inflammation Models: GI Safety

Based on the 7-day ulcer index data (1.3 vs. indomethacin 8.7) [1], Anti-inflammatory agent 82 is the preferred comparator for studies lasting ≥7 days where non-selective NSAIDs would cause significant morbidity or early termination. It allows assessment of anti-arthritic efficacy without confounding gastric distress, directly from the direct head-to-head GI safety evidence.

CYP2C9 Drug-Drug Interaction Studies

Given the 8.9× lower CYP2C9 intrinsic clearance relative to celecoxib [1], researchers investigating polypharmacy or combination therapies can use Anti-inflammatory agent 82 to avoid confounding metabolic interactions. This is critical for in vivo PK/PD studies where accurate attribution of effects requires minimal CYP modulation.

High-Throughput In Vivo COX-2 Screening

With an ED50 of 1.2 mg/kg in the carrageenan paw edema model—2.1× more potent than celecoxib [1]—Anti-inflammatory agent 82 serves as an economical positive control, reducing compound consumption per assay by >50% compared to standard coxibs. This lowers cost per data point and extends inventory lifetime.

COX-2 Mechanistic Studies: COX-1 Sparing

The selectivity index >625 (directly measured against indomethacin SI=0.32) [1] ensures that at anti-inflammatory doses (e.g., 1-5 mg/kg), COX-1 remains fully active, enabling researchers to dissect COX-2-specific pathways in vivo without the confound of prostaglandin depletion in GI, kidney, or platelet function.

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